Comparative P2X3 Receptor Antagonism: Data Unavailable for 681229-50-5 vs. Class Comparators
A direct head-to-head comparison of the P2X3 antagonistic potency of 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide against known comparators (e.g., Gefapixant/AF-219, Eliapixant/BAY 1817080, or other 1,3-thiazol-2-yl substituted benzamides) could not be extracted from the available literature [1]. While the compound's class is defined as P2X3 receptor inhibitors in patent JP6647371B2, quantitative functional assay data (e.g., IC50 values from FLIPR or electrophysiology) for this specific analog are not present in the accessible public domain [1]. The existence of multiple compounds within the patent indicates a structure-activity relationship exists, but the specific parameters for CAS 681229-50-5 are unknown [1].
| Evidence Dimension | In vitro P2X3 receptor antagonistic activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Gefapixant, Eliapixant, and other 1,3-thiazol-2-yl substituted benzamides (data not available for comparison) |
| Quantified Difference | Cannot be determined |
| Conditions | Patent class definition; no specific assay data available |
Why This Matters
Without quantitative activity data, any procurement decision for P2X3-related studies relies on the compound's structural class membership, which is a high-risk basis for experimental selection.
- [1] Davenport, A. J., et al. (2020). 1,3-thiazol-2-yl substituted benzamides. Japan Patent No. JP6647371B2. Bayer Aktiengesellschaft. View Source
